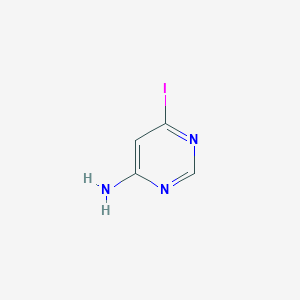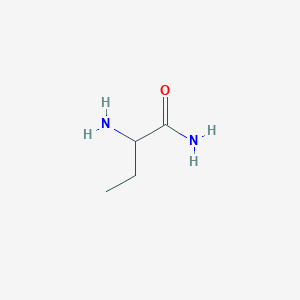
2-Methoxy-4-methylbenzaldehyde
Overview
Description
2-Methoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the fourth position. This compound is known for its pleasant aroma and is used in various applications, including as an intermediate in organic synthesis and in the fragrance industry.
Mechanism of Action
Target of Action
The primary targets of 2-Methoxy-4-methylbenzaldehyde are the cellular antioxidation systems of fungi . These systems play a crucial role in maintaining the redox balance within the cell, protecting it from oxidative stress.
Mode of Action
This compound interacts with its targets by disrupting the cellular antioxidation systems . This disruption is achieved through the compound’s redox-active properties . The compound destabilizes the cellular redox homeostasis, leading to an effective method for controlling fungal pathogens .
Biochemical Pathways
The affected biochemical pathway is the oxidative stress-response pathway . The disruption of cellular antioxidation leads to an imbalance in the redox state of the cell, causing oxidative stress. This stress can inhibit the growth of the fungi, making this compound an effective antifungal agent .
Result of Action
The result of the action of this compound is the inhibition of fungal growth . By disrupting the cellular antioxidation systems, the compound induces oxidative stress within the fungal cells, inhibiting their growth and potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
They can undergo nucleophilic substitution and oxidation reactions
Cellular Effects
Some benzaldehydes have been found to disrupt cellular antioxidation systems, which could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzaldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones in an essentially irreversible process . This suggests that 2-Methoxy-4-methylbenzaldehyde might interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression through similar mechanisms.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that the compound is a liquid at room temperature and has a boiling point of 262-267°C .
Metabolic Pathways
Benzaldehydes can be metabolized in the body through oxidation and reduction reactions .
Transport and Distribution
It is known that the compound is insoluble in water but soluble in methanol .
Subcellular Localization
Its solubility properties suggest that it might be able to cross cell membranes and localize in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-methoxy-4-methylphenol with a formylating agent such as paraformaldehyde in the presence of a catalyst like magnesium chloride and a base like triethylamine. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under reflux conditions for several hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-methoxy-4-methylbenzoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, 2-methoxy-4-methylbenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to the ortho and para positions relative to the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 2-Methoxy-4-methylbenzoic acid.
Reduction: 2-Methoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxy-4-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant aroma and as a flavoring agent in the food industry.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylbenzaldehyde: This isomer has the methoxy and methyl groups at different positions on the benzene ring.
2-Hydroxy-4-methoxybenzaldehyde: This compound has a hydroxyl group instead of a methyl group at the fourth position.
4-Hydroxy-2-methoxybenzaldehyde: This compound has a hydroxyl group instead of a methoxy group at the second position.
Uniqueness
2-Methoxy-4-methylbenzaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both methoxy and methyl groups on the benzene ring provides distinct electronic effects, making it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
Properties
IUPAC Name |
2-methoxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-4-8(6-10)9(5-7)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTOUUODKAHJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423690 | |
| Record name | 2-Methoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57415-35-7 | |
| Record name | 2-Methoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 2-methoxy-4-methylbenzaldehyde used to determine the structure of itaconitin?
A1: Researchers utilized this compound in a multi-step process to understand the structure of itaconitin. Here's a simplified breakdown:
- Synthesis of Methylanhydroitaconitin: Anhydroitaconitin was chemically modified to yield methylanhydroitaconitin. This synthesis involved reacting anhydroitaconitin with a methylating agent followed by hydrolysis. []
- Ozonolysis: Methylanhydroitaconitin was then subjected to ozonolysis, a chemical reaction that cleaves carbon-carbon double bonds using ozone. This process yielded this compound as a key product. []
Q2: Was this compound used in the synthesis of any compounds related to itaconitin?
A: Yes, this compound served as a crucial starting material in the synthesis of methylanhydroitaconitin. [] This synthesis confirmed the structure of methylanhydroitaconitin and further validated the structural elucidation of itaconitin. The successful synthesis of methylanhydroitaconitin from this compound represents a significant achievement in confirming the proposed structures of these complex alkaloids.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


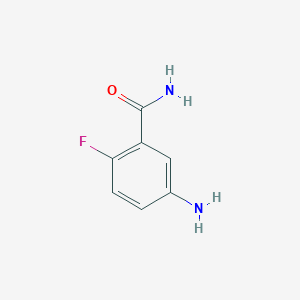
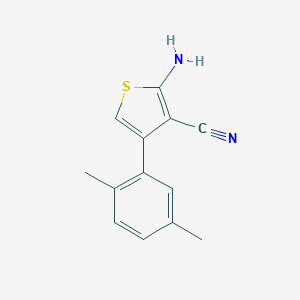
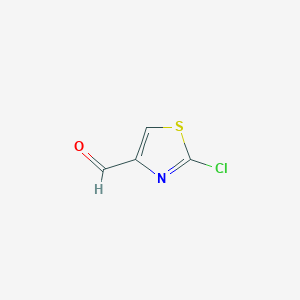
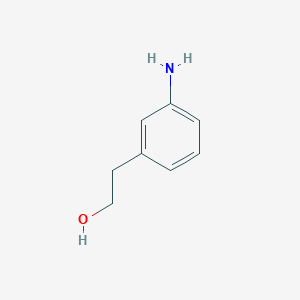

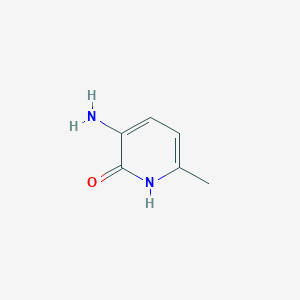
![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)

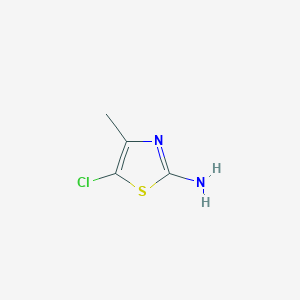
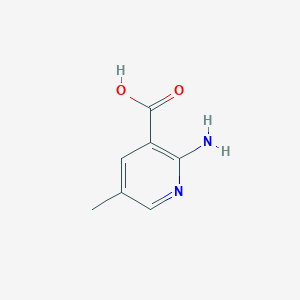
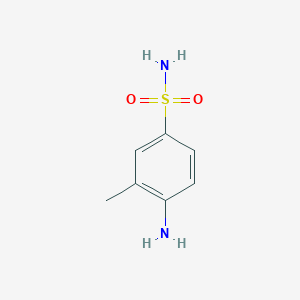
![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)
